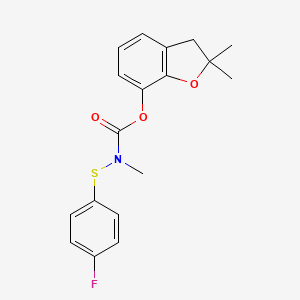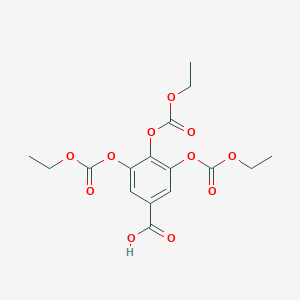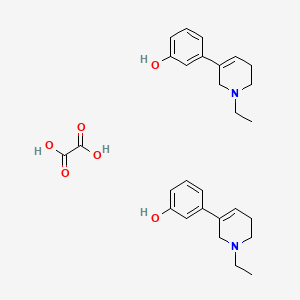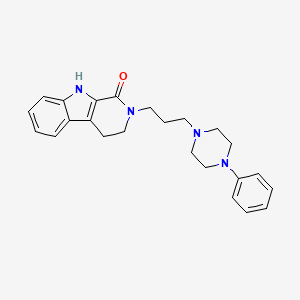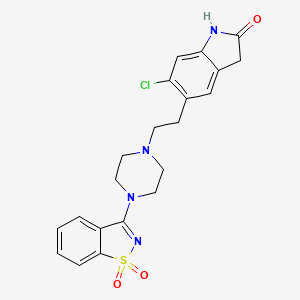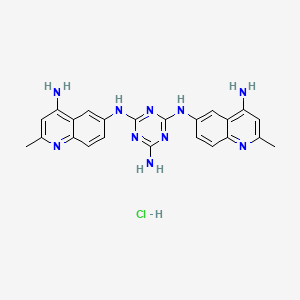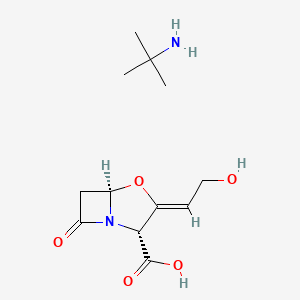
Einecs 266-104-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound has a molecular structure that includes a hydroxyethylidene group and an oxo-oxa ring, making it a unique and versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 266-104-5 involves multiple steps, including the formation of the oxo-oxa ring and the introduction of the hydroxyethylidene group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve the required quality for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 266-104-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Einecs 266-104-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Einecs 266-104-5 exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethylidene group plays a crucial role in binding to enzymes or receptors, influencing various biochemical processes. The oxo-oxa ring structure also contributes to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Einecs 203-622-2: Cyclohexyl bromide
Einecs 203-154-9: 4-Bromoacetanilide
Einecs 202-293-2: Phenyl benzoate
Uniqueness
Einecs 266-104-5 stands out due to its unique combination of a hydroxyethylidene group and an oxo-oxa ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Propriétés
Numéro CAS |
66069-34-9 |
|---|---|
Formule moléculaire |
C12H20N2O5 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C8H9NO5.C4H11N/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;1-4(2,3)5/h1,6-7,10H,2-3H2,(H,12,13);5H2,1-3H3/b4-1-;/t6-,7-;/m1./s1 |
Clé InChI |
ODDOAHLLFSACIM-JSYANWSFSA-N |
SMILES isomérique |
CC(C)(C)N.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O |
SMILES canonique |
CC(C)(C)N.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


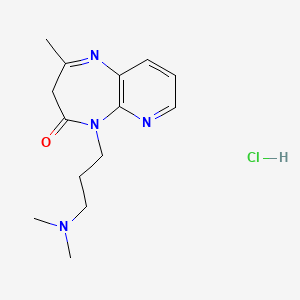
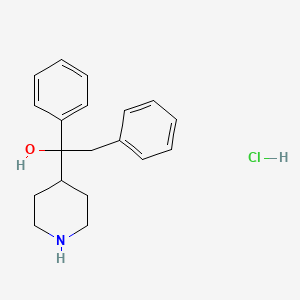
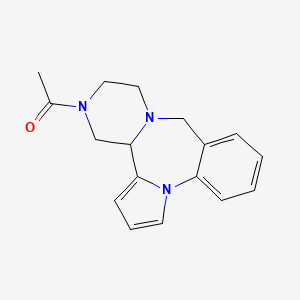

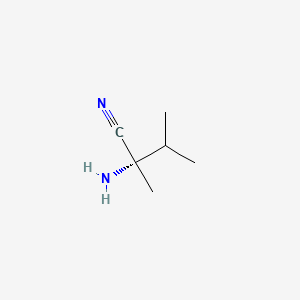
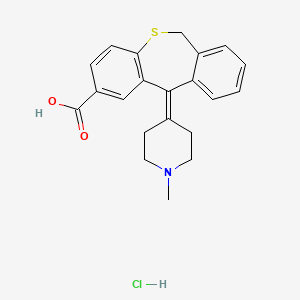
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
